Product packaging for Denaverine hydrochloride(Cat. No.:CAS No. 3321-06-0)

Denaverine hydrochloride

Cat. No.: B047826
CAS No.: 3321-06-0
M. Wt: 420.0 g/mol
InChI Key: RSDBEODKTNUEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Denaverine hydrochloride is a potent anticholinergic and spasmolytic agent of significant interest in pharmacological and physiological research. This compound functions as a papaverine-like direct smooth muscle relaxant, but it is distinguished by its additional potent antimuscarinic activity. It acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5), effectively blocking the action of endogenous acetylcholine. This dual mechanism leads to a pronounced inhibition of smooth muscle contraction, making it an invaluable tool for studying smooth muscle function in the gastrointestinal, urinary, and respiratory tracts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34ClNO3 B047826 Denaverine hydrochloride CAS No. 3321-06-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDBEODKTNUEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3579-62-2 (Parent)
Record name Denaverine hydrochloride
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DSSTOX Substance ID

DTXSID60186859
Record name Denaverine hydrochloride
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Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3321-06-0
Record name Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1)
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Record name Denaverine hydrochloride
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Record name Denaverine hydrochloride
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Record name Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride
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Record name DENAVERINE HYDROCHLORIDE
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Pharmacological Mechanisms of Denaverine Hydrochloride Action

Elucidation of Phosphodiesterase Inhibition by Denaverine (B1201730) Hydrochloride

Denaverine hydrochloride's mechanism of action includes the inhibition of phosphodiesterase (PDE) enzymes, a characteristic it shares with papaverine. smolecule.comwikipedia.org This inhibition is a key contributor to its smooth muscle relaxant properties.

Inhibition of Cyclic Nucleotide Inactivation (cAMP, cGMP)

This compound exerts its effects by inhibiting the enzymatic degradation of intracellular second messengers, namely cyclic Adenosine (B11128) Monophosphate (cAMP) and cyclic Guanosine Monophosphate (cGMP). impactfactor.orgscispace.com By blocking the action of phosphodiesterase, denaverine prevents the inactivation of these cyclic nucleotides. impactfactor.orgscispace.com The subsequent increase in intracellular levels of cAMP and cGMP leads to the relaxation of smooth muscles. smolecule.comsmolecule.com This mechanism is fundamental to its role in alleviating spasms in the gastrointestinal and urogenital tracts. smolecule.comimpactfactor.orgscispace.com

Anticholinergic Properties of this compound

In addition to its effects on phosphodiesterase, this compound also exhibits anticholinergic properties, which contribute significantly to its spasmolytic action. smolecule.comwikipedia.org

Inhibition of Acetylcholine (B1216132) Neurotransmission

Anticholinergic agents function by blocking the action of the neurotransmitter acetylcholine (ACh) at synapses within the central and peripheral nervous systems. impactfactor.orgscispace.com this compound acts as an antagonist at muscarinic receptors, thereby preventing acetylcholine from binding and initiating a response. smolecule.comsmolecule.com This inhibition of cholinergic neurotransmission leads to a reduction in involuntary muscle contractions, a key component of its therapeutic effect in treating spasms. smolecule.comyoutube.com The process of acetylcholine neurotransmission involves its synthesis, packaging into vesicles, release into the synaptic cleft, and binding to postsynaptic receptors, followed by its degradation by acetylcholinesterase. youtube.comtmc.eduwikipedia.org By interfering with the receptor binding step, denaverine effectively dampens the signaling cascade that leads to smooth muscle contraction.

Specificity of Muscarinic Receptor Modulation by this compound

The anticholinergic effects of denaverine are attributed to its competitive inhibition of M-cholinergic receptors. mdpi.com However, the specifics of its interaction with different muscarinic receptor subtypes (M1-M5) are not fully elucidated in the available literature. Research on related compounds suggests that structural modifications can alter affinity for specific muscarinic subtypes. For example, metabolites of denaverine, such as those resulting from N-demethylation, may exhibit reduced affinity for muscarinic receptors. The selectivity of denaverine for particular muscarinic receptor subtypes would influence its tissue-specific effects and potential side-effect profile. For instance, M3 receptors are known to be involved in smooth muscle contraction in the bladder and other organs. researchgate.net

Investigation of Neurotropic-Musculotropic Spasmolytic Effects of this compound

This compound is described as a neurotropic-musculotropic spasmolytic agent, indicating a dual mechanism of action that targets both the nervous system and the muscle tissue directly. impactfactor.orgscispace.commdpi.comresearchgate.net This combination of effects results in a potent relaxation of smooth muscles.

The neurotropic effect is primarily due to its anticholinergic properties, where it interferes with nerve-transmitted signals that cause muscle spasms. mdpi.com The musculotropic effect, on the other hand, stems from its ability to directly act on the smooth muscle cells, largely through the inhibition of phosphodiesterase and the subsequent increase in intracellular cAMP and cGMP. smolecule.commdpi.com

This dual action provides a comprehensive approach to spasmolysis. For instance, in veterinary medicine, it is used to relax the myometrium and increase the flexibility of the soft birth canal during parturition. europa.eudefra.gov.uk Clinical observations note the onset of its muscle relaxant effect within 15 to 30 minutes after application. europa.eu While the muscle relaxant effect can last for several hours, any associated analgesic effect is reported to be of a shorter duration. europa.eu

Table of Research Findings on this compound's Mechanisms

Mechanism Effect Supporting Evidence
Phosphodiesterase Inhibition Inhibits the inactivation of cAMP and cGMP, leading to increased intracellular levels and smooth muscle relaxation. smolecule.comimpactfactor.orgscispace.comsmolecule.com Similar to papaverine, it blocks phosphodiesterase enzymes. smolecule.comwikipedia.org
Anticholinergic Action Blocks acetylcholine at muscarinic receptors, preventing neurotransmitter-induced muscle contractions. smolecule.comimpactfactor.orgscispace.comsmolecule.com Competitively inhibits M-cholinergic receptors. mdpi.com
Neurotropic Effect Acts on the nervous system to inhibit signals causing spasms. mdpi.com Attributed to its anticholinergic properties. mdpi.com
Musculotropic Effect Directly relaxes smooth muscle cells. mdpi.com Primarily through phosphodiesterase inhibition. smolecule.commdpi.com

Analysis of Smooth Muscle Relaxation Pathways

The smooth muscle relaxation induced by this compound is understood to occur through at least two primary pathways: phosphodiesterase inhibition and anticholinergic effects.

Phosphodiesterase (PDE) Inhibition : Similar to the action of papaverine, this compound acts as a phosphodiesterase inhibitor. smolecule.comsmolecule.comwikipedia.org By inhibiting PDE enzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP). smolecule.com The resulting increase in intracellular cAMP levels leads to the relaxation of smooth muscles. smolecule.comsmolecule.com

Anticholinergic Effects : The compound also demonstrates anticholinergic properties. smolecule.comsmolecule.comwikipedia.org This mechanism involves interfering with the neurotransmitter acetylcholine. smolecule.com Specifically, it blocks the action of acetylcholine at muscarinic receptors, which contributes to the reduction of involuntary muscle contractions and spasms. smolecule.comsmolecule.com

Table 1: Proposed Mechanisms of Smooth Muscle Relaxation by this compound

Mechanism Description Effect
Phosphodiesterase Inhibition Inhibits phosphodiesterase enzymes, similar to papaverine. smolecule.comsmolecule.comwikipedia.org Increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation. smolecule.com

| Anticholinergic Effects | Competes with the neurotransmitter acetylcholine at muscarinic receptors. smolecule.comsmolecule.com | Blocks acetylcholine's action, reducing involuntary muscle contractions. smolecule.com |

Calcium Channel Modulation and Cellular Mechanisms of this compound

Beyond PDE inhibition and anticholinergic actions, the myotropic (direct muscle-relaxing) effect of this compound is thought to involve the modulation of calcium channels. mdpi.com The regulation of calcium ion (Ca²⁺) flow is critical for muscle contraction. Inhibition of calcium influx is a key pathway for inducing muscle relaxation.

This compound's effect is presumed to be due to the inhibition of calcium uptake in depolarized muscle cells. mdpi.com This is achieved through a blockade of specific calcium channels located on the cell membrane, namely the chemo-sensitive and slow potential-controlled calcium channels. mdpi.com By blocking these channels, this compound reduces the influx of calcium ions into the smooth muscle cells, thereby preventing the sustained contractions that are dependent on this influx. This mechanism is crucial for its spasmolytic activity, especially in the context of uterine muscle.

Distinct Responses of Myometrial Muscle Layers to this compound

The myometrium, the smooth muscle layer of the uterus, consists of distinct circular and longitudinal muscle layers, which can exhibit different responses to pharmacological agents. Research on the in vitro contractile response of canine pregnant myometrium provides specific insights into the effects of this compound on these layers.

In a study examining uterine tissue from pregnant dogs, the effects of this compound were tested on both circular and longitudinal myometrial muscle strips. mdpi.comnih.govresearchgate.net The study aimed to understand its influence on contractions, particularly those induced by oxytocin (B344502). nih.gov The results indicated that this compound, when administered either in direct combination with oxytocin or alone as a "priming" agent before oxytocin stimulation, had no significant beneficial effect on myometrial contractility in either the circular or the longitudinal layer. mdpi.comnih.govresearchgate.net

Specifically, this compound did not affect the key parameters of oxytocin-induced contractions, which included amplitude, mean force, and area under the curve (AUC). mdpi.comnih.gov This lack of effect was consistent across both the circular and longitudinal muscle layers. mdpi.com Therefore, in this experimental organ bath model, this compound did not demonstrate a capacity to enhance or modify the uterine contractions stimulated by oxytocin. nih.govresearchgate.netdntb.gov.ua

Table 2: Research Findings on the Response of Canine Myometrial Layers to this compound

Muscle Layer Treatment Observed Effect on Oxytocin-Induced Contractions Reference
Circular This compound in combination with oxytocin No significant effect on contraction amplitude, mean force, or AUC. mdpi.comnih.gov
Longitudinal This compound in combination with oxytocin No significant effect on contraction amplitude, mean force, or AUC. mdpi.comnih.gov

| Circular & Longitudinal | Pre-treatment ("priming") with this compound followed by oxytocin | Did not impact the response to subsequent oxytocin stimulation. | mdpi.comresearchgate.net |

Pharmacokinetic and Biotransformation Studies of Denaverine Hydrochloride

Systemic Absorption and Distribution of Denaverine (B1201730) Hydrochloride

The systemic absorption and subsequent distribution of denaverine hydrochloride are critical determinants of its therapeutic action. Research has explored how the compound is absorbed into the bloodstream and distributed throughout the body's tissues following different administration routes.

Bioavailability Across Different Administration Routes (e.g., Oral, Rectal, Intravenous)

The bioavailability of this compound, which is the fraction of an administered dose that reaches the systemic circulation unchanged, varies significantly depending on the route of administration.

Following intravenous administration in healthy subjects, the drug is 100% bioavailable. nih.gov However, when administered orally as an aqueous solution, the absolute bioavailability of denaverine is approximately 37%. nih.gov This incomplete oral bioavailability is partly attributed to first-pass metabolism, where the drug is metabolized in the liver before it can reach the systemic circulation. nih.gov

Rectal administration results in even lower bioavailability compared to the oral route. An aqueous solution of this compound administered rectally showed a decreased rate and extent of bioavailability, being about 31% of that seen with oral administration. nih.gov When administered as a suppository, there is a further reduction in both the rate and extent of absorption compared to the rectal solution. nih.gov

Administration RouteAbsolute BioavailabilityKey Findings
Intravenous 100%Serves as the baseline for bioavailability comparison. nih.gov
Oral (Aqueous Solution) 37%Incomplete bioavailability is partially due to first-pass metabolism. nih.gov
Rectal (Aqueous Solution) ~11.5% (31% of oral)Reduced rate and extent of absorption compared to oral route. nih.gov
Rectal (Suppository) Lower than rectal solutionFurther reduction in absorption rate and extent. nih.govwikipedia.org

Tissue Distribution and Compartmental Modeling of this compound

Once absorbed, this compound is distributed throughout the body. Studies in healthy human subjects have determined key pharmacokinetic parameters that describe this distribution. The volume of distribution at steady-state (Vss) for denaverine is reported to be 7.1 L/kg, indicating extensive distribution into tissues outside of the bloodstream. nih.gov The total body clearance is 5.7 ml/min per kg, and the elimination half-life is approximately 33.8 hours. nih.gov

In animal studies, specifically in cows treated intramuscularly, residues of this compound and its metabolites were analyzed in various tissues. europa.eu After 1 or 3 days following the last treatment, residue levels in muscle, lung, liver, kidney, and fat were below the limit of detection, suggesting that this compound is rapidly excreted from the treated animals. europa.eu

Hepatic Biotransformation and Metabolite Profiling of this compound

This compound undergoes extensive metabolism, primarily in the liver. smolecule.comavzvet.ru The biotransformation processes involve several chemical reactions that modify the parent drug into various metabolites.

Characterization of N-monodemethyl Denaverine as a Primary Metabolite

A significant metabolic pathway for denaverine is N-demethylation, leading to the formation of N-monodemethyl denaverine. nih.govresearchgate.net This metabolite has been identified as a primary metabolite in humans and is a key factor in the incomplete bioavailability of orally administered denaverine due to first-pass metabolism. nih.govscience.gov A validated high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of denaverine and its N-monodemethyl metabolite in human plasma, facilitating pharmacokinetic studies. nih.gov

In studies with rats, after oral administration, twelve metabolites were detected in the urine. researchgate.netnih.gov Among the eight identified metabolites were products of ester cleavage, oxidative O-dealkylation, and N-dealkylation. europa.eu The main metabolic products in rats were identified as benzilic acid and 3,3-diphenyl-morpholin-2-one. europa.euresearchgate.net

Investigation of Cytochrome P450 Involvement in this compound Metabolism

The cytochrome P450 (CYP450) enzyme system plays a crucial role in the metabolism of this compound. Studies in rats have shown that denaverine can induce certain CYP450 enzymes. nih.gov Pretreatment with denaverine led to a dose-dependent increase in the activity of aminophenazon-N-demethylation and p-nitroanisol-O-demethylation, as well as an increase in cytochrome P-450 concentration. nih.gov This suggests that denaverine acts as a phenobarbital-type microsomal enzyme inducer. nih.gov

Oxidative Pathways and Biomimetic Oxidation Studies of this compound

The oxidative metabolism of denaverine has been investigated using biomimetic model systems that mimic the action of cytochrome P450 enzymes. researchgate.netjst.go.jpsemanticscholar.org These studies, often employing metalloporphyrins as catalysts, help to identify potential metabolites and understand the oxidative pathways involved. researchgate.netgrafiati.com The behavior of denaverine in these chemical model systems has been compared to its metabolism in biological systems, including in vivo studies in rats and humans. researchgate.net The identified metabolites from these studies include products of ester and ether bond cleavage, oxidative N-demethylation, and other transformations. semanticscholar.org

Elimination Kinetics of this compound and its Metabolites

The elimination of this compound from the body is a relatively rapid process, primarily occurring through metabolic transformation and subsequent excretion. europa.eudefra.gov.ukhomelabvet.comkela.health The drug is extensively metabolized in the liver, and the resulting metabolites, along with a small amount of the unchanged drug, are cleared from the system. europa.euavzvet.ru

Renal and Biliary Excretion Pathways

The primary routes for the elimination of this compound and its metabolites are through the kidneys (renal excretion) and the bile (biliary excretion).

In rats, studies have shown that after oral administration, a significant portion of the drug is excreted in the urine. europa.eu Specifically, 33% of the unchanged denaverine was found in the urine within 24 hours, with only trace amounts detectable after 48 hours, indicating no significant accumulation in the body. europa.eu Further research in rats using radiolabeled denaverine identified that metabolites are predominantly excreted in the feces, suggesting a significant role for biliary excretion. researchgate.netakjournals.com

Twelve metabolites have been detected in the urine of rats following oral administration. europa.eunih.gov The identified metabolites indicate that denaverine undergoes biotransformation through several key pathways:

Ester cleavage

Oxidative O-dealkylation

N-dealkylation

Among the identified metabolites in rats, benzilic acid and 3,3-diphenyl-morpholin-2-one are the main metabolic products found in urine. europa.eunih.gov Other identified metabolites include 2,2-diphenyl-(2-dimethylaminoethyl) acetate, diphenylacetic acid, methyl- and ethyl-[2-(2-ethylbutoxy)-2,2-diphenyl]acetate, methylbenzilate, and N-demethyl-1. europa.eunih.gov

In cows, studies have demonstrated a rapid excretion of this compound. Following intramuscular administration, residue levels of this compound and two of its metabolites, 2,2-diphenyl-(2-dimethylaminoethyl)-acetate and benzilic acid, were below the limit of detection in muscle, liver, kidney, and fat tissues within 1 to 3 days. europa.eu This rapid depletion from tissues further supports the efficient elimination of the compound in this species. europa.eu

Determination of Terminal Half-Life in Various Species

The terminal half-life (t½), a measure of the time it takes for the concentration of a drug in the plasma to be reduced by half during the elimination phase, has been determined in several species.

In humans, a study involving healthy subjects who received this compound intravenously determined the terminal half-life to be approximately 33.8 hours. nih.gov Another source suggests a half-life of 34 hours. wikipedia.org

In cows, the elimination of this compound is rapid, with complete clearance from the body occurring within 3-5 hours after subcutaneous or intramuscular administration. avzvet.ru

Studies in rats have also indicated rapid elimination, with low levels of the unchanged drug being traceable in the urine 48 hours after oral administration. europa.eu

Interactive Data Table: Terminal Half-Life of this compound in Various Species

Species Route of Administration Terminal Half-Life Reference
Human Intravenous 33.8 hours nih.gov
Human Not Specified 34 hours wikipedia.org
Cow Subcutaneous/Intramuscular 3-5 hours avzvet.ru
Rat Oral Rapid elimination, specific half-life not stated europa.eu

Therapeutic Efficacy and Clinical Research of Denaverine Hydrochloride

Denaverine (B1201730) Hydrochloride in Obstetrics and Reproductive Physiology

Denaverine hydrochloride's primary role in obstetrics is to facilitate the birthing process by modulating the contractility of the uterus and promoting the dilation of the birth canal. researchgate.netllmfarmvets.co.uk Its mechanism involves a relaxing effect on the smooth muscles of the cervix and uterus, which helps to increase the elasticity of the soft birth canal. europa.euavzvet.ru

Regulation of Uterine Contractility and Dilation of the Birth Canal

This compound is indicated for regulating labor contractions and promoting cervical dilatation. researchgate.net It is described as a neurotropic-musculotropic spasmolytic agent that improves the elasticity of the soft birth canal, including the cervix, vagina, and vulva. researchgate.netllmfarmvets.co.uk The therapeutic effect is typically observed within 10 to 30 minutes after administration. europa.euavzvet.ru

This compound exerts a relaxing effect on the prepartum uterus. europa.eu This myometrial relaxation is a key factor in its use during parturition in various animal species, including cattle, sheep, and pigs. europa.eu The muscle relaxant effect can last for several hours after administration. europa.eu

However, the direct effects on myometrial contractility can be complex. An in vitro study on canine myometrium found that this compound did not directly affect oxytocin-induced contractions nor did it show a priming effect for subsequent oxytocin (B344502) administration. mdpi.comnih.gov This suggests that its beneficial effects might be more pronounced on the soft tissues of the birth canal rather than on the myometrium itself in this species. mdpi.com

Research has explored the combined use of this compound with oxytocic agents to optimize outcomes during difficult births. A study on buffalo cows with uterine torsion demonstrated that this compound potentiated with methylergometrine resulted in a rapid and efficient cervical dilation rate. researchgate.netjournalijar.com This combination also led to a parturition process with minimal need for manual intervention. journalijar.comresearchgate.netgrafiati.com

Similarly, the combination of this compound and cloprostenol (B1669231) sodium, along with methylergometrine, showed positive results in managing dystocia in buffaloes. journalijar.comjournalijar.comresearchgate.net These combinations were associated with high fetal viability and good uterine health post-partum. journalijar.comresearchgate.netgrafiati.com The synergistic relationship appears to enhance the positive effects on cervical dilation, ease of parturition, and subsequent uterine recovery. journalijar.com

Synergistic Effects of this compound with Oxytocic Agents in Buffalo Cows with Uterine Torsion

Treatment GroupKey FindingsReference
This compound + MethylergometrineRapid and efficient cervical dilation; parturition with no maneuvers; high fetal viability (88.8%) and uterine health (88.8%). researchgate.netjournalijar.comgrafiati.com
This compound + Cloprostenol sodium + MethylergometrineParturition with no maneuvers; high fetal viability (85.7%) and uterine health (85.7%). journalijar.comjournalijar.comresearchgate.net

Influence on Calving Dynamics and Post-Partum Maternal Health

Studies have demonstrated that this compound can significantly improve calving ease. In Holstein-Friesian heifers, treatment with this compound resulted in a significantly smaller area under the curve of pulling force multiplied by time during assisted calving, indicating a smoother delivery process. nih.gov While it did not affect the modality of calving (spontaneous vs. assisted), the duration of calving assistance was numerically shorter in the treated group. nih.gov

Another study involving Simmental cattle showed that a treatment protocol including this compound halved the need for any assistance at parturition and decreased the occurrence of difficult calving. nih.gov Specifically, one study noted that only 16.2% of maiden heifers treated with this compound required manual assistance compared to 44.4% of untreated heifers. llmfarmvets.co.uk The treatment also increased the number of animals with a birth canal dilated by more than 25 cm. nih.gov

Impact of this compound on Calving Ease

Study PopulationKey FindingReference
Holstein-Friesian heifersSignificantly smaller area under the curve of pulling force × time during assisted calving. nih.gov
Simmental cattle (cows and heifers)Halved the need for assistance at parturition and decreased difficult calving. nih.gov
Maiden heifersReduced need for manual assistance (16.2% in treated vs. 44.4% in untreated). llmfarmvets.co.uk

The benefits of this compound extend into the post-partum period, positively influencing uterine health and future fertility. In a study on Simmental cattle, treatment with this compound and carbetocin (B549339) decreased the incidence of clinical endometritis. nih.gov This improvement in uterine health was correlated with enhanced subsequent reproductive performance; treated animals required fewer artificial inseminations per pregnancy (1.3 vs. 1.6) and had a shorter open period (67 vs. 78 days) compared to the control group. nih.gov

Similarly, in buffalo cows that experienced uterine torsion, treatment protocols including this compound, particularly in combination with methylergometrine, resulted in high rates of uterine health (88.8%) following parturition. journalijar.comresearchgate.netgrafiati.com These treatments also led to a significantly shorter placental dropping time. journalijar.comresearchgate.netgrafiati.com

Fetal Viability and Neonatal Outcomes Associated with this compound Application

This compound is a substance utilized in veterinary obstetrics across numerous European nations. nih.gov Its application is intended to facilitate parturition by relaxing the smooth muscles of the cervix and uterus, thereby potentially improving outcomes for both the dam and the neonate. avzvet.ru

The vitality of newborn calves is a critical indicator of their immediate and long-term health. mdpi.com Assessment methods often include the APGAR (Appearance, Pulse, Grimace, Activity, and Respiration) score and blood lactate (B86563) concentrations, which can reflect the level of stress and hypoxia experienced during birth. nih.govnih.gov

A study involving 83 calvings investigated the effect of this compound on calf vitality. nih.govsci-hub.se In this research, heifers were administered either this compound or a placebo. nih.govsci-hub.se The vitality of the calves was evaluated immediately after birth using a modified APGAR score, and blood lactate levels were measured. nih.govsci-hub.se The results of this study indicated that there was no statistically significant effect of the this compound treatment on either the APGAR scores or the lactate concentrations in the newborn calves. nih.govsci-hub.se

The APGAR scoring system for calves, adapted from human neonatology, evaluates parameters such as heart rate, respiration, reflex irritability, muscle tone, and color of mucous membranes to assess the newborn's condition. fu-berlin.de Lactate concentration serves as a biochemical marker of anaerobic metabolism, with higher levels often associated with more difficult or prolonged births. sci-hub.se One study reported that calves born with assistance had higher lactate concentrations compared to those born unassisted. sci-hub.se

Table 1: Effect of this compound on Calf Vitality Markers

Vitality Marker This compound Group Placebo Group Outcome
Modified APGAR Score Not specified Not specified No significant effect observed nih.govsci-hub.se
Blood Lactate Concentration Not specified Not specified No significant effect observed nih.govsci-hub.se

It is important to note that while this particular study did not find a positive impact on the measured vitality parameters, the clinical relevance of this compound in obstetrics remains a subject of interest and ongoing research. nih.govsci-hub.se

Dystocia, or difficult birth, is a significant concern in cattle, potentially leading to increased calf mortality. nih.gov Interventions aimed at easing the birthing process may improve fetal survival rates.

In a study investigating the use of this compound in combination with carbetocin for managing parturition in 200 Simmental cattle (100 cows and 100 heifers), a positive influence on the ease of calving was observed. nih.gov The treatment group receiving this compound and carbetocin showed a reduced need for assistance during parturition compared to the control group. nih.gov While the study focused on the ease of calving and subsequent maternal reproductive health, these factors are intrinsically linked to fetal well-being and survival during a dystocic event. nih.gov

Another study involving 52 buffalo cows with uterine torsion found that treatment protocols including this compound preserved fetal viability. journalijar.comjournalijar.com In the group treated with this compound alone, fetal viability was 100%. journalijar.comjournalijar.com When this compound was potentiated with methylergometrine, fetal viability was 88.8%. journalijar.comjournalijar.com This suggests a beneficial role for this compound in managing complicated pregnancies and improving the chances of a live birth. journalijar.comjournalijar.com

Table 2: Fetal Viability in Buffalo Cows with Uterine Torsion Treated with this compound

Treatment Group Fetal Viability (%)
This compound 100% journalijar.comjournalijar.com
This compound + Methylergometrine 88.8% journalijar.comjournalijar.com

This compound in Gastrointestinal and Urogenital Smooth Muscle Spasms

This compound is recognized as a neurotropic-musculotropic spasmolytic agent. researchgate.net Its mechanism of action is believed to involve the inhibition of phosphodiesterase, similar to papaverine, and it also exhibits anticholinergic effects. wikipedia.org These properties contribute to its use in relieving spasms of smooth muscle in various parts of the body. wikipedia.orgsmolecule.com

This compound has been used in human medicine for the treatment of gastrointestinal spasms. wikipedia.org It is indicated for pain of spastic origin in the gastrointestinal tract. europa.eu The medication works by relaxing the smooth muscles of the gut, which can alleviate the pain and discomfort associated with conditions like colic. smolecule.comoriginbiopharma.com In veterinary medicine, particularly in horses, it is used to alleviate gastrointestinal spasms and colic. cphi-online.com

Clinical studies in humans have explored the efficacy of denaverine for various spasmodic conditions. For instance, it has been investigated for irritable bowel syndrome, a condition characterized by abdominal cramping and altered bowel habits. originbiopharma.com The muscle-relaxant properties of denaverine make it a candidate for managing the smooth muscle spasms that contribute to the symptoms of such disorders. smolecule.com

In addition to its applications in the gastrointestinal tract, this compound is also used to manage spasms in the urogenital system. wikipedia.orgeuropa.eu It has been employed in the treatment of urogenital spasms in humans. wikipedia.org The spasmolytic action of denaverine can provide relief from conditions such as ureteral colic, which is caused by the passage of kidney stones, and dysmenorrhea (painful menstruation). originbiopharma.com

A clinical trial comparing denaverine to diclofenac (B195802) for ureteral colic found it to be equally effective in pain control with fewer adverse effects on renal function and blood pressure. originbiopharma.com The European Medicines Agency has noted its use for pain of spastic and inflammatory origin in the urogenital region. europa.eu The ability of denaverine to relax smooth muscles makes it a therapeutic option for these painful conditions. smolecule.com

Preclinical Development and Safety Pharmacology of Denaverine Hydrochloride

In Vitro and Ex Vivo Studies of Denaverine (B1201730) Hydrochloride

Denaverine hydrochloride has been the subject of various in vitro and ex vivo investigations to elucidate its pharmacological effects on smooth muscle tissue, particularly the myometrium. These studies are fundamental in understanding its mechanism of action at the tissue and cellular levels.

Organ Bath Studies on Myometrial Contractility

Organ bath studies have been instrumental in assessing the direct effects of this compound on the contractility of uterine muscle. A significant body of research has focused on its impact on canine myometrium, especially in the context of dystocia management.

In one key study, myometrial strips from both the circular and longitudinal layers of pregnant canine uteri were examined in an organ bath. mdpi.com The tissues were stimulated with various concentrations of oxytocin (B344502) to induce contractions, and the effects of this compound were evaluated, both in direct combination with oxytocin and when administered alone prior to oxytocin stimulation. mdpi.comnih.gov The parameters measured included the average amplitude, mean force, area under the curve (AUC), and frequency of contractions. mdpi.comdntb.gov.ua

The results from these experiments were consistent in demonstrating that this compound had no discernible benefit on myometrial contractility. mdpi.comdntb.gov.uaresearchgate.net It neither enhanced the contractions induced by oxytocin nor did it exhibit a priming effect for subsequent oxytocin administration. mdpi.comnih.govresearchgate.net While oxytocin itself effectively increased the amplitude and mean force of contractions, particularly in the circular muscle layer, the addition of this compound did not alter these responses. mdpi.comdntb.gov.ua These findings from in vitro organ bath assays suggest a lack of direct ecbolic or supportive effect of this compound on pregnant canine uterine muscle. mdpi.comresearchgate.net

ParameterObservation in Canine Myometrium Organ Bath StudyCitation
Effect on Baseline Contractility No significant effect on its own. mdpi.comresearchgate.net
Interaction with Oxytocin Did not affect oxytocin-induced contractions. mdpi.comnih.gov
Priming Effect Showed no priming effect for subsequent oxytocin administration. mdpi.comnih.govresearchgate.net
Overall Benefit No benefit on myometrial contractility was found. mdpi.comdntb.gov.ua

Comparative Analysis of Different Smooth Muscle Responses

Denaverine is characterized as a neurotropic-musculotropic spasmolytic agent, with its primary action being a relaxant effect on smooth muscle. europa.eu Its mechanism is believed to involve the inhibition of phosphodiesterase, similar to papaverine, and it also possesses anticholinergic properties. wikipedia.org This dual action theoretically allows it to decrease muscle tone by inhibiting calcium uptake in depolarized muscle cells. mdpi.com

A comparative study using an extracorporeal perfusion model of swine uteri analyzed the effects of different types of spasmolytic drugs. The research compared musculotropic agents like denaverine with neurotropic drugs (e.g., butylscopolamine, atropine) and musculoneurotropic agents (e.g., morphine, metamizole, pethidine). The findings indicated that musculotropic agents, including denaverine, demonstrated clear advantages in their ability to inhibit uterine contractions.

While its effects on myometrial contractility in canines appear negligible in vitro, its broader classification as a smooth muscle relaxant has been applied to the gastrointestinal and urogenital tracts. europa.euwikipedia.org The relaxant effect is intended to increase the flexibility of the soft birth canal, including the cervix, vagina, and vulva, without being tocolytic (i.e., without suppressing uterine contractions). mdpi.com

Animal Model Studies for Therapeutic Efficacy and Safety Assessment

The therapeutic potential and safety of this compound have been evaluated in several animal models, primarily focusing on its application in veterinary obstetrics and its general physiological impact.

Evaluation of this compound in Specific Disease Models

The principal "disease model" for this compound is dystocia, or difficult parturition, in livestock. Studies in cattle have yielded conflicting results regarding its efficacy. One unblinded clinical study involving 200 Simmental cows and heifers reported that a treatment protocol including this compound and carbetocin (B549339) had a positive influence. researchgate.net It was found to increase the dilation of the birth canal and halve the need for assistance during parturition. researchgate.net This study also noted a decrease in the incidence of difficult calving and birth canal lesions. researchgate.net

Conversely, a randomized, blinded clinical study in 83 Holstein-Friesian heifers found no significant effect of this compound on the ease of calving. publish.csiro.aupublish.csiro.au Another study noted that while the drug is purported to improve the elasticity of the soft birth canal and regulate uterine contractions, further research is needed to confirm these benefits. publish.csiro.auvetmeduni.ac.at

Study TypeAnimal ModelKey Findings on EfficacyCitation
Unblinded Clinical Study 200 Simmental Cows & HeifersHalved the need for assistance at parturition; increased birth canal dilation. researchgate.net
Blinded Clinical Study 83 Holstein-Friesian HeifersNo effect on assisted calving rates. publish.csiro.aupublish.csiro.au
General Observation HeifersSupposed to improve elasticity of the soft birth canal and regulate contractions, but requires more evidence. vetmeduni.ac.at

Behavioral and Physiological Responses in Animal Studies

Safety and pharmacology studies have identified several behavioral and physiological responses to this compound in animals. In pigs, cows, and sheep, the compound has been observed to have a slightly tranquilizing and antipyretic effect. europa.eu The muscle relaxant effect reportedly begins 15 to 30 minutes after parenteral application and can last for several hours. europa.eu

Toxicology assessments have also been conducted. A Mouse Micronucleus Test determined that this compound is not mutagenic. europa.eu However, the two highest doses tested (50 and 25 mg/kg bw, intravenous) were clearly toxic to the animals and led to a statistically significant decrease in the percentage of polychromatic erythrocytes in bone marrow, indicating a depressive effect on erythropoiesis. europa.eu

Furthermore, studies in female Wistar rats revealed that pretreatment with denaverine produces a dose-dependent shortening of hexobarbital-induced sleeping time. nih.gov This effect corresponded with an increase in the activity of several liver enzymes, suggesting that denaverine acts as a phenobarbital-type microsomal enzyme inducer. nih.gov

Animal ModelStudy TypeBehavioral/Physiological ResponseCitation
Pigs, Cows, Sheep General PharmacologySlightly tranquilizing and antipyretic effect. europa.eu
Mouse Micronucleus Test (Toxicology)Not mutagenic; high doses were toxic and depressed erythropoiesis. europa.eu
Wistar Rat Enzyme Induction StudyShortened hexobarbital (B1194168) sleeping time; induced liver microsomal enzymes (phenobarbital-type). nih.gov

Assessment of Potential Drug Interactions with this compound

Preclinical studies have identified a clear potential for drug-drug interactions with this compound, primarily stemming from its effects on hepatic enzymes.

Research in female Wistar rats demonstrated that denaverine is a phenobarbital-type microsomal enzyme inducer. nih.gov Its administration led to an increase in aminophenazone-N-demethylation, p-nitroanisol-O-demethylation, cytochrome P-450 concentration, and NADPH-cytochrome-c-reductase activity in the liver. nih.gov This enzyme induction justifies the expectation of metabolic drug interactions when denaverine is co-administered with other therapeutic agents, particularly upon repeated application. nih.gov

In terms of pharmacodynamic interactions, it has been reported that this compound supports the action of oxytocin and exhibits a purely additive reaction with morphine. europa.eu However, as detailed in the in vitro organ bath studies (Section 5.1.1), this supportive action on oxytocin does not appear to translate to a direct enhancement of myometrial contractility in canine models. mdpi.comresearchgate.net The interaction was tested directly by co-administering denaverine with oxytocin, with results showing no modification of the oxytocin-induced contractile response. mdpi.com

Interactions with Hormonal Pathways

This compound's mechanism of action involves significant interactions with hormonal pathways, particularly those regulating uterine contractility during parturition. Its primary interaction is with oxytocin, a hormone crucial for uterine contractions. Research indicates that this compound supports and amplifies the action of oxytocin. europa.eueuropa.eu One proposed mechanism is the blockage of specific receptors in the uterus, which in turn enhances the effect of endogenous oxytocin on the smooth muscles of the uterus. avzvet.ru This potentiation of oxytocin's effects contributes to the regulation of myometrial contractions. europa.eu

The process of parturition involves a complex interplay of hormones, including a decrease in progesterone (B1679170) and an increase in prostaglandins. mdpi.com While this compound's direct interaction with prostaglandin (B15479496) synthesis pathways is not fully elucidated, its use in conjunction with hormonal changes during labor is a key aspect of its therapeutic application. Studies in canines have explored the effects of oxytocin and this compound on myometrial contractility in the context of prostaglandin signaling. mdpi.comresearchgate.net However, some in vitro studies on canine myometrium did not find a direct effect of this compound on oxytocin-induced contractions or a priming effect for subsequent oxytocin administration. mdpi.comresearchgate.net It is important to note that some sources classify this compound as a beta-blocker, which can have an indirect influence on hormonal responses. avzvet.ru

Synergistic or Antagonistic Effects with Co-administered Pharmacological Agents

This compound exhibits notable synergistic and additive effects with certain pharmacological agents. A significant synergistic interaction is observed with oxytocin, where this compound enhances the uterine contractile effects of oxytocin. europa.eueuropa.eu This synergy is a cornerstone of its use in obstetric applications in veterinary medicine.

Furthermore, an additive, rather than synergistic, reaction has been reported with morphine. europa.eu This suggests that when used concurrently, the analgesic effects of both substances may be combined.

It is generally recommended that this compound not be administered with other drugs, with the exception of oxytocin. europa.euavzvet.ru This precaution is likely due to its metabolism in the liver, which could lead to potential interactions with other hepatically metabolized drugs. europa.eu While specific studies on interactions with non-steroidal anti-inflammatory drugs (NSAIDs) are not extensively detailed in the provided context, the general potential for drug-drug interactions with NSAIDs is a recognized pharmacological principle. nih.govnih.gov

Toxicological and Safety Profiles of this compound

The toxicological and safety assessment of this compound has been a critical component of its preclinical development, focusing on potential adverse effects and long-term safety.

Anticholinergic Side Effects and Their Physiological Manifestations

This compound exhibits anticholinergic properties, which are responsible for some of its therapeutic effects and also its potential side effects. wikipedia.org Anticholinergic drugs work by blocking the action of acetylcholine (B1216132), a neurotransmitter, on muscarinic receptors in the nervous system. nih.govwikipedia.org This action leads to the relaxation of smooth muscles. wikipedia.orgmhmedical.com

In cases of overdose, the anticholinergic effects of this compound can become more pronounced, leading to physiological manifestations such as an increased heart rate and a decreased respiration rate. europa.eudefra.gov.uk In human use, reported side effects, although infrequent, have included drowsiness, giddiness, fits of perspiration, and nausea. europa.eu

The general physiological manifestations of anticholinergic agents can affect various systems:

Cardiovascular: Increased heart rate (tachycardia), flushing, and arrhythmias. nih.gov

Gastrointestinal: Reduced gut motility leading to constipation, decreased salivation (dry mouth), and reduced tear production. nih.gov

Genitourinary: Urinary retention. nih.govhdrxservices.com

Ocular: Blurred vision and pupil dilation (mydriasis). wikipedia.orgnih.gov

Central Nervous System: At higher doses, effects can include restlessness, disorientation, and hallucinations. nih.gov

Organ SystemPhysiological Manifestation of Anticholinergic Effects
Cardiovascular Increased heart rate (tachycardia), flushing, arrhythmias. nih.gov
Gastrointestinal Reduced gut motility, constipation, dry mouth. nih.gov
Genitourinary Urinary retention. nih.govhdrxservices.com
Ocular Blurred vision, pupil dilation (mydriasis). wikipedia.orgnih.gov
Central Nervous System Drowsiness, giddiness, restlessness (at higher doses). europa.eunih.gov
Respiratory Decreased respiration rate (in case of overdose). europa.eudefra.gov.uk

Absence of Sensitizing, Embryotoxic, Teratogenic, or Mutagenic Effects

Comprehensive toxicological studies have been conducted to assess the long-term safety of this compound, particularly concerning its potential to cause sensitization, harm to a developing fetus (embryotoxicity and teratogenicity), or genetic mutations (mutagenicity).

According to a report from the European Medicines Agency (EMA), this compound was evaluated in a two-generation reproduction study in rats at oral doses up to 100 mg/kg body weight. The results showed no adverse effects on reproduction parameters in either the parent (F0) or first-generation (F1) animals. Furthermore, the study found no evidence of embryotoxic or teratogenic effects. europa.eu

Toxicological EndpointResult of this compound StudiesReference
Sensitization No sensitizing effects reported. avzvet.ru
Embryotoxicity No embryotoxic effects observed in a two-generation rat study. europa.eu
Teratogenicity No teratogenic effects observed in a two-generation rat study. europa.eu
Mutagenicity Negative in the Mouse Micronucleus Test; concluded to be non-mutagenic. europa.eu

Synthesis and Chemical Modifications of Denaverine Hydrochloride

Classical Synthetic Routes to Denaverine (B1201730) Hydrochloride

The traditional synthesis of denaverine hydrochloride is a multi-step process that has been refined to ensure high purity and yield for pharmaceutical applications. The core of this synthesis involves the strategic formation of ester and ether linkages to a central diphenylacetic acid backbone.

Alkylation Reactions and Precursor Chemistry

The primary precursor for the synthesis of this compound is benzilic acid (2-hydroxy-2,2-diphenylacetic acid). The synthesis commences with the alkylation of benzilic acid. In a key step, benzilic acid or its alkali metal salt is reacted with dimethylaminoethyl chloride hydrochloride. nih.gov This reaction is typically carried out in the presence of a tertiary aliphatic or cycloaliphatic amine, which acts as a base. nih.gov The use of aprotic, apolar solvents is favored for this step. nih.gov

This initial alkylation yields 2,2-diphenyl-2-hydroxyacetic acid (2-dimethylaminoethyl) ester, a crucial intermediate. This intermediate is then converted into its hydrochloride salt. nih.gov The subsequent step involves the chlorination of this intermediate using thionyl chloride, which replaces the hydroxyl group with a chlorine atom, forming 2,2-diphenyl-2-chloroacetic acid (2-dimethylaminoethyl) ester hydrochloride. nih.gov

The final step in the classical synthesis is an etherification reaction. The chlorinated intermediate is reacted with 2-ethylbutanol. nih.gov This nucleophilic substitution reaction, where the 2-ethylbutoxy group displaces the chlorine atom, results in the formation of denaverine, which is subsequently converted to its hydrochloride salt. nih.gov

An alternative, though less common, laboratory-scale approach involves the hydrolysis of this compound using aqueous sodium hydroxide (B78521) to yield the carboxylic acid derivative. nih.gov However, this method is generally not preferred for industrial production due to the additional steps involved. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical to maximize the yield and ensure the pharmaceutical-grade purity of this compound. Key parameters that are carefully controlled include temperature, solvent, and the choice of base.

For the initial alkylation of benzilic acid, aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used. nih.gov The reaction temperature is typically maintained between 60°C and 80°C. While higher temperatures can accelerate the reaction, they also increase the risk of side reactions, such as elimination byproducts. nih.gov The choice of base also plays a significant role in the reaction's efficiency. For instance, using sodium hydride (NaH) in DMF has been reported to achieve a yield of 85%, while potassium tert-butoxide (KOtBu) in THF resulted in a 78% yield. nih.gov

The final etherification step is conducted at elevated temperatures, typically between 120°C and 132°C, in the presence of an inert, water-immiscible solvent with a boiling point below 130°C. nih.gov

For industrial-scale production, a continuous-flow process has been developed to enhance efficiency and throughput. nih.gov In this process, benzilic acid is dissolved in DMF, and 1-bromo-2-ethylbutane (B1346692) and potassium tert-butoxide are gradually added. The mixture is then circulated through a reactor at 70°C for approximately 4 hours. The final product is isolated via vacuum distillation and purified by recrystallization from solvents like methyl ethyl ketone to achieve a purity of over 99%. nih.govnih.gov

Alkylation Conditions and Yields for a Denaverine Precursor nih.gov

BaseSolventTemperatureYield
Potassium tert-butoxide (KOtBu)Tetrahydrofuran (THF)Not specified78%
Sodium hydride (NaH)Dimethylformamide (DMF)Not specified85%

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound has been an area of interest to explore and potentially enhance its therapeutic properties. This involves systematic modifications to the molecule's structure and evaluating the impact on its biological activity.

Structure-Activity Relationship (SAR) Studies for Spasmolytic Activity

While specific and extensive structure-activity relationship (SAR) studies for denaverine analogues focusing on spasmolytic activity are not widely published, general principles from related benzilic acid esters provide some insights. For anticholinergic agents, the nature of the acid and amino alcohol moieties significantly influences activity. nih.gov

In the broader class of benzilic acid esters, modifications to the substituents on the phenyl rings and the nature of the amino alcohol portion of the molecule are known to affect potency and duration of action. For instance, in other anticholinergic benzilates, a hydroxyl group on the acid moiety is crucial for central activity. nih.gov The type of heterocyclic amino alcohol also plays a role, with rigid structures sometimes leading to higher potency. nih.gov

Studies on the metabolism of denaverine have identified several metabolites, which are essentially derivatives of the parent compound. These include products of N-demethylation, oxidative deamination, and cleavage of the ester and ether bonds. derpharmachemica.comwikipedia.org The identification of these metabolites, such as 2-(Dedimethyldeamino)deethyl Denaverine, provides a basis for understanding potential structural modifications.

Design and Synthesis of Novel this compound Congeners

The design and synthesis of novel congeners of this compound would logically follow from SAR studies. The goal would be to synthesize new molecules with potentially improved spasmolytic activity, selectivity, or pharmacokinetic profiles. Based on the known metabolism of denaverine, synthetic efforts could target the creation of analogues with altered susceptibility to metabolic breakdown, potentially leading to a longer duration of action.

Possible synthetic modifications could include:

Substitution on the Phenyl Rings: Introducing various substituents on the two phenyl rings could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

Modification of the Amino Group: Altering the N,N-dimethylamino group to other tertiary or even secondary amines could impact the compound's basicity and interaction with receptors.

Advanced Chemical Methodologies in this compound Synthesis

While the classical synthetic routes remain the mainstay for the production of this compound, research into more advanced chemical methodologies continues to be an area of interest for improving efficiency and sustainability.

One area of exploration is the use of biomimetic oxidation. Studies have investigated the behavior of denaverine in chemical model systems using metalloporphyrins as catalysts to mimic the oxidative metabolism by cytochrome P450 enzymes. derpharmachemica.comsemanticscholar.org This approach can help in identifying potential metabolites and understanding the oxidative pathways of the drug. semanticscholar.org While not a direct synthetic route to denaverine itself, this methodology provides valuable insights for the design of more stable analogues.

Furthermore, advancements in esterification and C-H functionalization reactions offer potential avenues for more efficient syntheses of denaverine and its analogues in the future. rsc.org For example, novel catalytic systems that allow for direct esterification under milder conditions could streamline the synthesis process.

Analytical Methodologies for Denaverine Hydrochloride Quantification and Characterization

Chromatographic Techniques for Denaverine (B1201730) Hydrochloride Analysis

Chromatographic methods are paramount for the separation and quantification of denaverine hydrochloride, especially when dealing with complex mixtures such as pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) stand out as the most powerful techniques.

HPLC methods offer high resolution and sensitivity for the analysis of this compound. The development of these methods involves optimizing various parameters, including the stationary phase, mobile phase composition, flow rate, and detector wavelength, to achieve the desired separation and quantification. Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. impactfactor.orgijpqa.com

A precise, rapid, and accurate reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been established for the estimation of this compound in both bulk drug and injectable dosage forms. impactfactor.org This type of method is suitable for quality control in pharmaceutical manufacturing. impactfactor.orgijpqa.com

One validated method utilizes a C18 column with a mobile phase consisting of a mixture of phosphate (B84403) buffer and acetonitrile (B52724), demonstrating good separation and peak symmetry. impactfactor.org The method was validated for linearity, accuracy, and precision, proving its reliability for routine analysis. impactfactor.orgijpqa.com Another study focused on developing a stability-indicating HPLC method, capable of separating this compound from its degradation products, which is essential for assessing the stability of the drug in pharmaceutical preparations. researchgate.net

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Symmetry C18 (4.6 x 150 mm, 5 µm) impactfactor.org
Mobile Phase Disodium (B8443419) hydrogen phosphate buffer (pH 3.5) : Acetonitrile (30:70 %v/v) impactfactor.org
Flow Rate 0.6 mL/min impactfactor.org
Detection UV at 306 nm impactfactor.org
Retention Time 3.2 min impactfactor.org
Linearity Range 10–50 µg/mL impactfactor.orgijpqa.com

| Mean % Recovery | 101.3% impactfactor.orgijpqa.com |

For pharmacokinetic studies, it is often necessary to measure not only the parent drug but also its metabolites in biological fluids like plasma. An isocratic reversed-phase HPLC method has been developed and validated for the simultaneous determination of denaverine and its primary N-monodemethyl metabolite (MD 6) in human plasma. nih.gov

The method involves a liquid-liquid extraction procedure to isolate the analytes from the plasma matrix, followed by separation on an RP-8 column. nih.gov UV detection is employed for quantification. The method was validated for specificity, accuracy, precision, and stability under various storage conditions, confirming its suitability for analyzing samples from clinical trials. nih.gov

Table 2: Validation Summary for HPLC-UV Method in Human Plasma

Parameter Denaverine N-monodemethyl metabolite (MD 6)
Linear Range 2.5-150 ng/mL nih.gov 2.5-150 ng/mL nih.gov
Extraction Recovery 44 to 49% nih.gov 42 to 47% nih.gov
Retention Time 6.3 min nih.gov 5.1 min nih.gov

| Detection Wavelength | 220 nm nih.gov | 220 nm nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the comprehensive analysis of drug metabolites. nih.gov An LC-MS/MS method has been developed for the determination of denaverine and five of its metabolites in human urine. researchgate.netnih.gov

This method typically involves enzymatic hydrolysis of glucuronide conjugates, followed by automated solid-phase extraction (SPE) for sample clean-up and concentration. researchgate.netnih.gov The analytes are then separated by liquid chromatography and detected using a mass spectrometer operating in the multiple reaction-monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.netnih.gov This approach has a linear dynamic range from 8.0 ng/mL to at least 500 ng/mL for denaverine and its metabolites. researchgate.netnih.gov The technique is powerful enough to not only quantify known metabolites but also to screen for and elucidate the structures of previously unknown metabolites. researchgate.netnih.gov Studies have successfully identified nine previously unknown metabolites in urine samples using this approach. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectrophotometric Approaches for this compound Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, especially in bulk and simple pharmaceutical formulations. researchgate.net

A simple, rapid, and reproducible UV-Visible spectrophotometric method has been developed for the quantitative estimation of this compound. researchgate.netscispace.com The method is based on measuring the absorbance of the drug in a suitable solvent, typically methanol (B129727), at its wavelength of maximum absorbance (λmax). researchgate.netscispace.com

The developed method has been successfully applied to the estimation of this compound in commercial injectable preparations. researchgate.netscispace.com Validation according to ICH guidelines has demonstrated that the method is linear, accurate, precise, and robust. researchgate.netscispace.com

Table 3: UV-Visible Spectrophotometry Method Validation Parameters

Parameter Result
Solvent Methanol researchgate.netscispace.com
λmax 221 nm researchgate.netscispace.com
Linearity Range 3 to 15 µg/mL researchgate.netscispace.com
Correlation Coefficient (r²) 0.9997 researchgate.netscispace.com

| Percentage Recovery | 100.0% researchgate.netscispace.com |


Application in Quality Control of Pharmaceutical Formulations

The quality control of this compound in pharmaceutical products, such as injectable solutions, relies on validated analytical methods to ensure that the product meets the specified standards of identity, strength, and purity. The most commonly employed techniques for routine quality control are Ultraviolet-Visible (UV-Vis) spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

UV-Visible Spectrophotometry

A simple, rapid, and cost-effective UV-spectrophotometric method has been developed for the estimation of this compound in bulk and injectable dosage forms. scispace.com This method is based on the principle that the drug absorbs UV radiation at a specific wavelength. In a typical procedure, methanol is used as the solvent, and the absorbance is measured at the wavelength of maximum absorption (λmax), which has been identified as 221 nm. scispace.com

The method demonstrates good linearity in the concentration range of 3 to 15 µg/mL, with a correlation coefficient of 0.9997, indicating a strong positive correlation between concentration and absorbance. scispace.com The percentage recovery has been found to be 100.0%, signifying the accuracy of the method. scispace.com Key validation parameters for this UV-spectrophotometric method are summarized in the table below.

Validation Parameters of UV-Spectrophotometric Method for this compound

Parameter Result
Solvent Methanol
λmax 221 nm
Linearity Range 3 - 15 µg/mL
Correlation Coefficient (r²) 0.9997
Percentage Recovery 100.0%
Limit of Detection (LOD) 0.216 µg/mL
Limit of Quantitation (LOQ) 0.655 µg/mL

Data sourced from a study on the development and validation of a UV-spectrophotometric method for this compound estimation. scispace.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a more selective and sensitive analysis, an RP-HPLC method has been developed and validated for the determination of this compound in bulk drug and injectable formulations. impactfactor.org This technique separates the drug from other components in the formulation based on its polarity.

A common RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. impactfactor.org The detection is typically carried out using a UV detector. One validated method employs a mobile phase of disodium hydrogen phosphate buffer (pH 3.5) and acetonitrile in a 30:70 v/v ratio, with a flow rate of 0.6 mL/min and UV detection at 306 nm. impactfactor.org The retention time for this compound under these conditions is approximately 3.2 minutes. impactfactor.org

This HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines and has shown to be accurate and reproducible. impactfactor.org The linearity of the method is established in the concentration range of 10–50 μg/mL, and the mean percent recovery is 101.3%. impactfactor.org

Chromatographic Conditions for RP-HPLC Analysis of this compound

Parameter Condition
Column Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Disodium hydrogen phosphate buffer (pH 3.5) : Acetonitrile (30:70 v/v)
Flow Rate 0.6 mL/min
Detection Wavelength 306 nm
Retention Time 3.2 min
Linearity Range 10 - 50 µg/mL
Mean Percent Recovery 101.3%

Data sourced from a study on the analytical method development and validation of this compound by HPLC. impactfactor.org

Green Analytical Chemistry Principles in this compound Analysis

In recent years, there has been a significant shift towards the adoption of green analytical chemistry (GAC) principles in the pharmaceutical analysis to minimize the environmental impact of analytical methods. This involves the use of less hazardous solvents, reduction of waste, and conservation of energy.

Assessment of Environmental Impact of Analytical Methods

The environmental impact of analytical methods for this compound can be assessed using various greenness metrics. These tools evaluate a method based on several criteria, including the type and amount of solvents used, energy consumption, and waste generation.

One study evaluated the greenness profile of a stability-indicating HPLC method for the determination of this compound and benzyl (B1604629) alcohol in pharmaceuticals using tools like the Green Analytical Procedure Index (GAPI) and the Analytical GREEnness metric (AGREE). These assessments consider the entire analytical process, from sample preparation to the final determination, and provide a holistic view of the method's environmental footprint. The use of "non-toxic" ethanol (B145695) as an organic modifier in the mobile phase significantly improves the greenness profile of the method.

Development of Sustainable Analytical Procedures

The development of sustainable analytical procedures for this compound focuses on creating methods that are not only environmentally friendly but also efficient and cost-effective for routine analysis.

A key aspect of developing sustainable methods is the replacement of hazardous solvents with greener alternatives. For instance, in the HPLC analysis of this compound, the use of ethanol, a biodegradable and less toxic solvent, in the mobile phase is a significant step towards sustainability. Furthermore, optimizing the chromatographic conditions to shorten the run time, such as achieving a total run time of 12 minutes, reduces energy consumption and waste generation, making the method suitable for high-throughput quality control analysis.

The principles of White Analytical Chemistry (WAC), which consider both greenness and the practical and economic aspects of a method, have also been applied to the analysis of this compound. This approach ensures that the developed sustainable methods are not only environmentally benign but also robust and feasible for implementation in industrial quality control laboratories.

Future Directions and Emerging Research Avenues for Denaverine Hydrochloride

Denaverine (B1201730) hydrochloride, a neurotropic-musculotropic spasmolytic agent, has a history of use in both veterinary and human medicine for treating smooth muscle spasms. impactfactor.orgwikipedia.org Despite its clinical application, several areas of its pharmacology and potential applications remain underexplored. This article outlines key future directions and emerging research avenues that could significantly enhance our understanding and utilization of this compound.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing denaverine hydrochloride in preclinical studies?

Answer: Synthesis should follow validated protocols for tertiary amine derivatives, with emphasis on purity (>98% by HPLC) and structural confirmation via 1H^1H-NMR and mass spectrometry. For characterization, include detailed crystallography data (if applicable) and solubility profiles in physiological buffers. Experimental sections must explicitly describe reaction conditions (e.g., temperature, catalysts) and purification steps to ensure reproducibility .

Q. How should in vitro models be designed to evaluate this compound’s spasmolytic effects?

Answer: Use isolated tissue preparations (e.g., uterine or intestinal smooth muscle) in organ baths with controlled oxygenated Krebs-Henseleit solution. Measure contraction force pre- and post-administration of denaverine, normalizing data to baseline. Include positive controls (e.g., papaverine) and account for tissue viability via repeated electrical stimulation .

Q. What statistical approaches are critical for analyzing dose-response relationships in denaverine studies?

Answer: Employ nonlinear regression models (e.g., logistic curves) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance. Ensure raw data are archived for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in denaverine’s efficacy across species (e.g., cattle vs. canine models)?

Answer: Conduct cross-species receptor affinity assays to identify variations in drug-target interactions (e.g., muscarinic or adrenergic receptors). Pair these with pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) to differentiate species-specific metabolism. Meta-analyses of existing data can highlight confounding variables like gestational stage or dosing regimens .

Q. What advanced techniques validate denaverine’s mechanism of action in cytochrome P450-mediated metabolism?

Answer: Use human liver microsomes or recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic pathways. Couple LC-MS/MS with stable isotope labeling to track metabolite formation. For biomimetic studies, employ metalloporphyrin catalysts to simulate oxidative reactions and compare kinetic parameters (e.g., kcatk_{\text{cat}}, KMK_M) .

Q. How should researchers design longitudinal studies to assess denaverine’s safety in reproductive toxicology?

Answer: Implement tiered testing:

  • In vitro: Screen for embryotoxicity using stem cell-derived models (e.g., embryonic body assays).
  • In vivo: Administer escalating doses to pregnant animal models (e.g., rodents), monitoring fetal viability and maternal hemodynamics. Include histopathology of placental tissues and long-term offspring development assessments .

Q. What strategies mitigate bias in systematic reviews of denaverine’s clinical potential?

Answer: Follow PRISMA guidelines for literature screening, prioritizing peer-reviewed studies with explicit inclusion/exclusion criteria. Use tools like ROBINS-I to assess bias risk. Engage independent statisticians for data re-analysis and sensitivity testing. Transparently report conflicts of interest and funding sources .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis & PurityHPLC, NMR, X-ray diffraction
In Vitro EfficacyOrgan bath assays, electrophysiology
Metabolic ProfilingLC-MS/MS, recombinant CYP enzymes
Inter-species VariabilityReceptor binding assays, allometric scaling
Systematic Review QualityPRISMA, ROBINS-I, meta-regression

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.